N-(3-iodophenyl)-3-nitrobenzamide
Overview
Description
N-(3-iodophenyl)-3-nitrobenzamide: is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 3-iodophenyl) with an aryl boronic acid (such as 3-nitrobenzamide) in the presence of a palladium catalyst . The reaction conditions often include a base (such as potassium carbonate) and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates or amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.
Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.
Major Products:
Substitution: Products where the iodine atom is replaced by another functional group.
Reduction: Products where the nitro group is converted to an amine group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for synthesizing biologically active molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be employed in the study of biochemical pathways and mechanisms, particularly those involving nitro and iodine-containing compounds.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with specific proteins or nucleic acids .
Comparison with Similar Compounds
3-Iodophenol: An aromatic compound with an iodine atom and a hydroxyl group, used in various coupling reactions.
3-Nitrobenzamide: A compound with a nitro group and an amide group, used in the synthesis of more complex molecules.
Uniqueness: N-(3-iodophenyl)-3-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group on the benzamide structure. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
N-(3-iodophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADBTXXTJOKNHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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